molecular formula C11H10N2O3 B1430649 5-Ethoxy-8-nitroquinoline CAS No. 1803609-37-1

5-Ethoxy-8-nitroquinoline

Cat. No.: B1430649
CAS No.: 1803609-37-1
M. Wt: 218.21 g/mol
InChI Key: SYPFGXBCHNDPAR-UHFFFAOYSA-N
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Description

5-Ethoxy-8-nitroquinoline is an organic compound with the molecular formula C11H10N2O3 It belongs to the quinoline family, characterized by a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-8-nitroquinoline typically involves the nitration of 5-ethoxyquinoline. The process can be summarized as follows:

    Starting Material: 5-Ethoxyquinoline.

    Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the 8-position of the quinoline ring.

    Purification: The product is then purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using industrial nitration reactors to handle large volumes of reactants.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and safety.

    Purification: Utilizing industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-8-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate, though this is less frequently applied.

Major Products:

    Reduction: 5-Ethoxy-8-aminoquinoline.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 5-ethoxy-8-nitroquinoline derivatives in combating multidrug resistance (MDR) in cancer therapy. For instance, the incorporation of the nitro group enhances the compound's redox properties, which can be activated through bioreductive processes. This activation is crucial for targeting resistant cancer cells effectively. A study reported that 8-hydroxyquinoline derivatives, including those with nitro substitutions, demonstrated selective toxicity against MDR cell lines, suggesting that this compound could be further explored for similar applications .

Metal Complexation

The ability of this compound to form complexes with essential metal ions (such as copper, iron, and zinc) has been investigated for its therapeutic implications. These metal complexes can enhance the bioactivity of the quinoline derivatives, making them promising candidates for developing new anticancer agents. The relationship between metal-binding capacity and cytotoxicity against MDR cells has been a focal point of research, indicating a potential pathway for overcoming treatment resistance .

Organic Synthesis

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its derivatives can be utilized to synthesize other functionalized quinolines or heterocycles through diverse chemical reactions such as nucleophilic substitutions and cyclization processes. The compound's reactivity allows it to participate in forming complex molecular architectures that are essential in drug development and material sciences .

Material Science

Fluorescent Materials

The unique structural properties of this compound make it suitable for developing fluorescent materials. Research has shown that quinoline derivatives can exhibit significant photoluminescence properties, which can be harnessed in creating sensors or imaging agents. The incorporation of ethoxy groups enhances solubility and stability in various solvents, making these compounds ideal for applications in optoelectronics and photonics .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agent targeting MDR cellsEnhanced redox properties; selective toxicity against resistant cell lines
Organic SynthesisIntermediate for synthesizing functionalized quinolinesReactivity allows formation of complex molecular architectures
Material ScienceDevelopment of fluorescent materialsSignificant photoluminescence; potential use in sensors and imaging agents

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized a series of 8-hydroxyquinoline derivatives with varying substituents, including nitro groups.
    • The study demonstrated that these derivatives exhibited enhanced cytotoxicity against both chemo-naive and multidrug-resistant cancer cell lines.
    • Notably, the presence of the nitro group was correlated with improved selectivity and efficacy against MDR cells .
  • Metal Complex Formation :
    • A detailed investigation into the metal-binding abilities of this compound revealed that complexes formed with iron and copper ions significantly increased cytotoxicity.
    • The study emphasized the importance of these metal interactions in mediating therapeutic effects against cancer cells resistant to conventional treatments .

Mechanism of Action

The mechanism by which 5-Ethoxy-8-nitroquinoline exerts its effects is largely dependent on its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The ethoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

    5-Methoxy-8-nitroquinoline: Similar structure but with a methoxy group instead of an ethoxy group.

    8-Nitroquinoline: Lacks the ethoxy group, providing a simpler structure for comparison.

  • 5-Ethoxyquinoline:

Biological Activity

5-Ethoxy-8-nitroquinoline is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10N2O3C_{11}H_{10}N_{2}O_{3} and features a quinoline backbone with an ethoxy group at the 5-position and a nitro group at the 8-position. The presence of these substituents is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through redox cycling involving the nitro group. This process can lead to oxidative stress, resulting in cellular damage, apoptosis, and inhibition of cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antibiotics.

In Vitro Antimicrobial Efficacy

In vitro studies demonstrated effective inhibition against several pathogens:

MicroorganismZone of Inhibition (cm)
Staphylococcus aureus>3.5
Escherichia coli>3.5
Pseudomonas aeruginosa>3.5
Candida albicans>3.5

These results highlight the compound's potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have reported its ability to induce apoptosis in cancer cells through ROS generation and interference with cellular signaling pathways.

Case Study: Cytotoxicity Assessment

A study assessing cytotoxic effects on normal and cancer cell lines revealed:

  • HeLa Cells : Significant reduction in cell viability at concentrations above 10 µM.
  • Normal BALB/c 3T3 Fibroblasts : Minimal toxicity observed even at higher concentrations.

This differential toxicity profile indicates the potential for targeted cancer therapy with reduced side effects on normal cells.

Comparative Analysis with Related Compounds

When compared to other derivatives such as 8-hydroxy-5-nitroquinoline and 8-methoxy-5-nitroquinoline, this compound exhibits unique solubility and pharmacokinetic properties due to the ethoxy substitution. This can influence its reactivity and interactions with biological targets, potentially enhancing its therapeutic efficacy.

CompoundBiological ActivityNotes
This compoundAntimicrobial, AnticancerEffective against various pathogens
8-Hydroxy-5-nitroquinolineAntimicrobial, AnticancerExhibits strong chelating properties
8-Methoxy-5-nitroquinolineAntimicrobialDifferent solubility characteristics

Properties

IUPAC Name

5-ethoxy-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-10-6-5-9(13(14)15)11-8(10)4-3-7-12-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPFGXBCHNDPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308757
Record name Quinoline, 5-ethoxy-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-37-1
Record name Quinoline, 5-ethoxy-8-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803609-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 5-ethoxy-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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